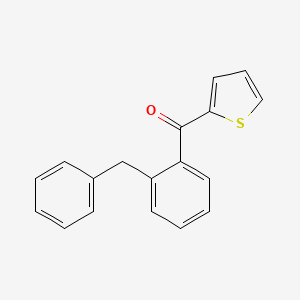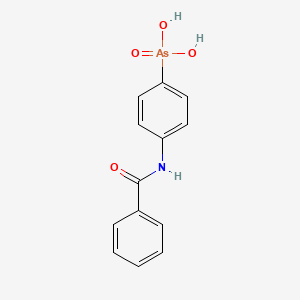
1-Ethyl-2-phenylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-phenylpyrrolidine is an organic compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl group at the first position and a phenyl group at the second position of the pyrrolidine ring. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-phenylpyrrolidine can be synthesized through various methods. One common approach involves the cyclization of N-substituted amino alcohols. For instance, the reaction of 2-phenyl-1-ethanol with ethylamine under acidic conditions can lead to the formation of this compound. Another method involves the use of 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles, which can provide regio- and stereoselective synthesis of pyrrolidines .
Industrial Production Methods: Industrial production of pyrrolidines, including this compound, often involves the catalytic hydrogenation of pyrroles or the cyclization of amino alcohols. The use of catalysts such as cobalt and nickel oxides supported on alumina is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidines depending on the reagents used.
Scientific Research Applications
1-Ethyl-2-phenylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-ethyl-2-phenylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity. For example, it may interact with gamma tubulin, influencing cell division processes . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Pyrrolidine: The parent compound with no substituents.
2-Phenylpyrrolidine: Lacks the ethyl group at the first position.
1-Ethylpyrrolidine: Lacks the phenyl group at the second position.
Uniqueness: 1-Ethyl-2-phenylpyrrolidine is unique due to the presence of both an ethyl group and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
3287-77-2 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-ethyl-2-phenylpyrrolidine |
InChI |
InChI=1S/C12H17N/c1-2-13-10-6-9-12(13)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 |
InChI Key |
PMWNIKNCRXRQPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)
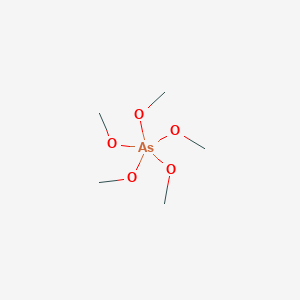
![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
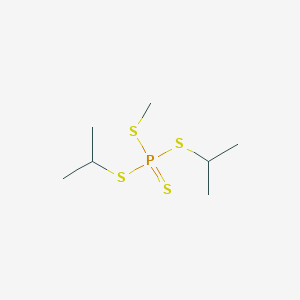
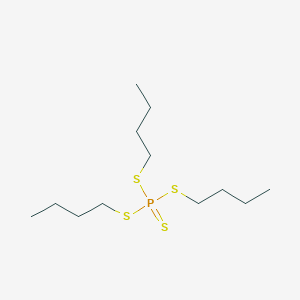

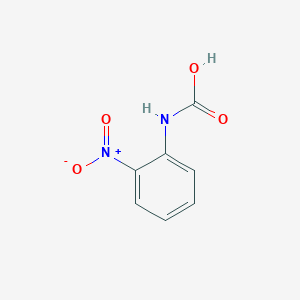
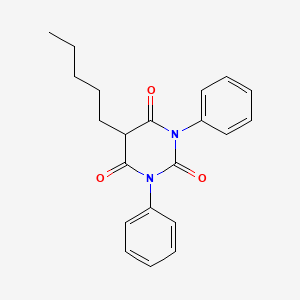
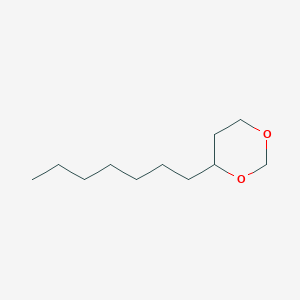
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)
